molecular formula C25H31N3O5S B11214196 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B11214196
M. Wt: 485.6 g/mol
InChI Key: WVVFWQMNMNKIDI-UHFFFAOYSA-N
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Description

“N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide” is a complex organic compound that features a quinazolinone core, a dimethoxyphenyl group, and a sulfanylacetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

Molecular Formula

C25H31N3O5S

Molecular Weight

485.6 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3-ethoxypropyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C25H31N3O5S/c1-4-33-15-7-14-28-24(30)19-8-5-6-9-20(19)27-25(28)34-17-23(29)26-13-12-18-10-11-21(31-2)22(16-18)32-3/h5-6,8-11,16H,4,7,12-15,17H2,1-3H3,(H,26,29)

InChI Key

WVVFWQMNMNKIDI-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide” typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Dimethoxyphenyl Group: This step might involve a Friedel-Crafts alkylation or acylation reaction.

    Attachment of the Sulfanylacetamide Moiety: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the quinazolinone core or the sulfanyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the phenyl or quinazolinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides in the presence of catalysts.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Various substituted phenyl or quinazolinone derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules.

Biology

Medicine

Possible use as a lead compound in drug discovery, particularly for its potential anti-inflammatory, anticancer, or antimicrobial properties.

Industry

Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include kinases, proteases, or receptors.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Known for their diverse biological activities.

    Phenylacetamides: Often explored for their pharmacological properties.

    Sulfanyl Compounds: Studied for their potential as antioxidants or enzyme inhibitors.

Uniqueness

The unique combination of the quinazolinone core, dimethoxyphenyl group, and sulfanylacetamide moiety in “N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide” may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research.

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